2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the biphenyl structure. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often include specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function and activity. Additionally, the biphenyl structure can facilitate π-π stacking interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and biphenyl-containing molecules. Examples include:
- Pyrrolidine-2,3-diol derivatives
- Biphenyl-4-carboxylic acid derivatives
Uniqueness
What sets 2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid apart is its unique combination of the pyrrolidine ring and biphenyl structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-10-19-11-14)16-4-2-1-3-15(16)12-5-7-13(8-6-12)18(21)22/h1-8,14,19H,9-11H2,(H,21,22) |
InChI Key |
HWULDKILTPSBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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